1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one
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Overview
Description
1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core, which is a five-membered lactam ring, and is substituted with a 1,3,4-oxadiazole ring that is further functionalized with a 2-bromophenyl group
Preparation Methods
The synthesis of 1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of the 2-bromophenyl group: This step involves the bromination of a phenyl precursor, which can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thioacetylation: The 1,3,4-oxadiazole ring is then functionalized with a thioacetyl group, typically using thioacetic acid or its derivatives.
Coupling with pyrrolidin-2-one: The final step involves the coupling of the thioacetylated oxadiazole with pyrrolidin-2-one, which can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis platforms and continuous flow reactors.
Chemical Reactions Analysis
1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols or amines.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic targets.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signal transduction pathways involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one can be compared with other similar compounds, such as:
1-{2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-{2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
1-{2-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one: The methyl group may alter the compound’s steric properties and binding affinity to molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12BrN3O3S |
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Molecular Weight |
382.23 g/mol |
IUPAC Name |
1-[2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H12BrN3O3S/c15-10-5-2-1-4-9(10)13-16-17-14(21-13)22-8-12(20)18-7-3-6-11(18)19/h1-2,4-5H,3,6-8H2 |
InChI Key |
XZPSXPIXVNJNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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